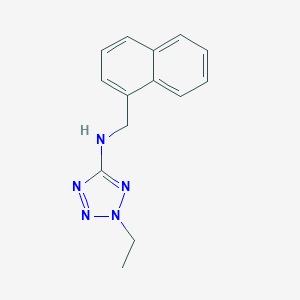![molecular formula C17H19NO4S B276770 Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)
Isobutyl 4-[(phenylsulfonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 4-[(phenylsulfonyl)amino]benzoate, also known as ISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Isobutyl 4-[(phenylsulfonyl)amino]benzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain, and fever. By inhibiting COX enzymes, Isobutyl 4-[(phenylsulfonyl)amino]benzoate reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Isobutyl 4-[(phenylsulfonyl)amino]benzoate has been found to exhibit several biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammation, pain, and fever, and the inhibition of cancer cell growth. However, further studies are needed to fully understand the biochemical and physiological effects of Isobutyl 4-[(phenylsulfonyl)amino]benzoate.
Avantages Et Limitations Des Expériences En Laboratoire
Isobutyl 4-[(phenylsulfonyl)amino]benzoate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields of science. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of Isobutyl 4-[(phenylsulfonyl)amino]benzoate, including its potential use in the development of new drugs for the treatment of inflammation, pain, and fever, as well as its potential use in the treatment of cancer. Further studies are needed to fully understand its biochemical and physiological effects and to determine its potential toxicity. Additionally, new synthesis methods for Isobutyl 4-[(phenylsulfonyl)amino]benzoate may be developed to improve its purity and yield.
Méthodes De Synthèse
Isobutyl 4-[(phenylsulfonyl)amino]benzoate can be synthesized through a series of chemical reactions involving the condensation of 4-aminobenzoic acid with isobutyl chloroformate and phenylsulfonyl chloride. The resulting compound is then purified through recrystallization to obtain pure Isobutyl 4-[(phenylsulfonyl)amino]benzoate.
Applications De Recherche Scientifique
Isobutyl 4-[(phenylsulfonyl)amino]benzoate has been widely studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Isobutyl 4-[(phenylsulfonyl)amino]benzoate has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-methylpropyl 4-(benzenesulfonamido)benzoate |
InChI |
InChI=1S/C17H19NO4S/c1-13(2)12-22-17(19)14-8-10-15(11-9-14)18-23(20,21)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3 |
Clé InChI |
QMUCMJNGOPXPQU-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



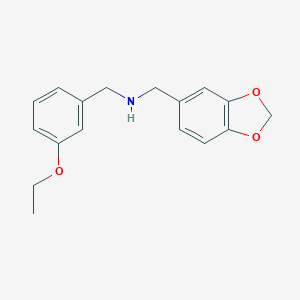
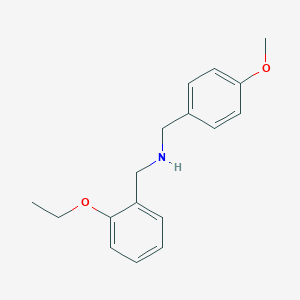
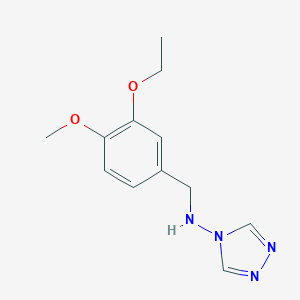
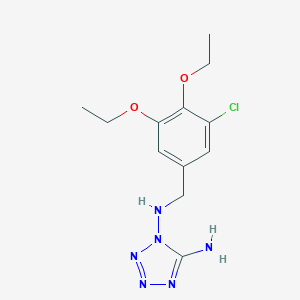
![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
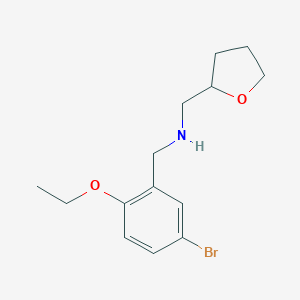
![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
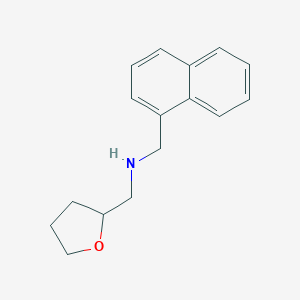
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)
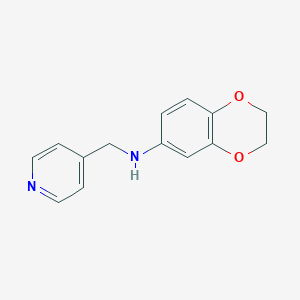
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)
